N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide
Description
N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is a complex organic compound featuring a piperidine ring, an oxane moiety, and a cyclopropane carboxamide group
Properties
Molecular Formula |
C15H26N2O2 |
|---|---|
Molecular Weight |
266.38 g/mol |
IUPAC Name |
N-[1-(oxan-3-ylmethyl)piperidin-3-yl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H26N2O2/c18-15(13-5-6-13)16-14-4-1-7-17(10-14)9-12-3-2-8-19-11-12/h12-14H,1-11H2,(H,16,18) |
InChI Key |
LQCRFJJLUJHBQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2CCCOC2)NC(=O)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the piperidine and oxane intermediates. The piperidine ring can be synthesized through the hydrogenation of pyridine, while the oxane moiety can be derived from tetrahydrofuran. The final step involves the coupling of these intermediates with cyclopropanecarboxylic acid under specific reaction conditions, such as the use of coupling agents like EDCI or DCC, and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the hydrogenation step and large-scale coupling reactions using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the oxane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine or oxane derivatives.
Scientific Research Applications
N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby preventing a biological response.
Comparison with Similar Compounds
Similar Compounds
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant and anti-inflammatory properties.
Evodiamine: A piperidine alkaloid with anticancer activity.
Matrine: A piperidine derivative with antimicrobial properties.
Uniqueness
N-{1-[(oxan-3-yl)methyl]piperidin-3-yl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropane carboxamide group, in particular, may contribute to its stability and reactivity, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
